Ethyl cyclooctylideneacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyclooctylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNNLCEQAFVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554046 | |
| Record name | Ethyl cyclooctylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-24-8 | |
| Record name | Ethyl 2-cyclooctylideneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclooctylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways to Ethyl Cyclooctylideneacetate
The conversion of cyclooctanone (B32682) to this compound is the cornerstone of its synthesis. This transformation is most effectively achieved through the Horner-Wadsworth-Emmons olefination, a method renowned for its high yield and stereoselectivity. numberanalytics.com
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds. numberanalytics.com In the synthesis of this compound, it involves the reaction of cyclooctanone with a stabilized phosphonate (B1237965) carbanion, typically generated from triethyl phosphonoacetate. orgsyn.org This pathway is particularly favored for its ability to produce the desired (E)-isomer of the α,β-unsaturated ester with high selectivity. nrochemistry.comalfa-chemistry.com
The mechanism of the HWE reaction commences with the deprotonation of the phosphonate ester by a base, leading to the formation of a phosphonate carbanion. numberanalytics.comwikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclooctanone to form diastereomeric β-hydroxy phosphonate intermediates. wikipedia.org These intermediates subsequently undergo elimination of a dialkyl phosphate (B84403) salt to yield the final alkene product, this compound. wikipedia.org The stereochemical outcome is largely dictated by the thermodynamics of this elimination step, which favors the more stable (E)-alkene. organic-chemistry.org
To maximize the yield and stereoselectivity of the reaction, optimization of several parameters is critical. These include the choice of base and solvent, the reaction temperature, and the specific structure of the phosphonate reagent. numberanalytics.com Lower reaction temperatures often lead to higher stereoselectivity. numberanalytics.com
The structure of the phosphonate ester reagent plays a crucial role in the outcome of the HWE reaction. While triethyl phosphonoacetate is a standard reagent for this synthesis, modifications to the phosphonate can influence both reactivity and stereoselectivity. numberanalytics.com The presence of electron-withdrawing groups on the phosphonate, such as the ester group in triethyl phosphonoacetate, stabilizes the carbanion. wikipedia.orgorganicchemistrydata.org This stabilization makes the ylide less reactive than its Wittig counterpart but provides greater (E)-selectivity. organicchemistrydata.orgchemistnotes.com The use of bulky substituents on the phosphonate can further enhance the formation of the (E)-isomer. numberanalytics.com
The selection of an appropriate base and solvent system is critical for achieving high yields and stereoselectivity in the synthesis of this compound. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the phosphonate ester. numberanalytics.comorgsyn.org The use of milder bases, such as a combination of lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU), can be advantageous for base-sensitive substrates. alfa-chemistry.comwikipedia.org
Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are frequently employed as they facilitate the reaction. numberanalytics.com The solvent choice can impact the aggregation of the phosphonate carbanion and the stability of the reaction intermediates, thereby influencing the final product distribution. numberanalytics.com
Table 1: Illustrative Conditions for Horner-Wadsworth-Emmons Synthesis of this compound
| Base | Solvent | Temperature | Yield | (E)/(Z) Ratio |
|---|---|---|---|---|
| Sodium Hydride | Tetrahydrofuran (THF) | Room Temperature | High | Predominantly (E) |
| Sodium Ethoxide | Ethanol | Room Temperature | Good | High (E) |
| DBU/LiCl | Acetonitrile | Room Temperature | Good | High (E) |
| Potassium Carbonate | Dimethylformamide (DMF) | Elevated Temperature | Moderate to Good | Good (E) |
This table presents a generalized summary based on established principles of the Horner-Wadsworth-Emmons reaction.
While the HWE reaction is the preferred method, other olefination techniques, such as the Wittig reaction, can also be employed for the synthesis of this compound.
The Wittig reaction, which utilizes a phosphonium (B103445) ylide, is a classic method for forming carbon-carbon double bonds. dalalinstitute.com However, for the synthesis of electron-deficient olefins like α,β-unsaturated esters, the Wittig reaction often faces limitations. The stabilized ylides required for these transformations are less reactive than unstabilized ylides and may react poorly with sterically hindered ketones. dalalinstitute.commdpi.com
A significant drawback of the Wittig reaction in this context is often its lack of stereoselectivity, which can lead to the formation of a mixture of (E) and (Z) isomers. dalalinstitute.com In many cases, the less desirable (Z)-isomer is the major product. dalalinstitute.com Furthermore, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can be difficult to remove from the reaction mixture, complicating product purification. bohrium.com In contrast, the phosphate byproduct from the HWE reaction is typically water-soluble and easily removed by extraction. alfa-chemistry.comorganic-chemistry.org These factors make the Horner-Wadsworth-Emmons reaction a more efficient and practical choice for the synthesis of this compound. orgsyn.org
Table 2: Comparison of Horner-Wadsworth-Emmons and Wittig Reactions for this compound Synthesis
| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
|---|---|---|
| Ylide Type | Stabilized phosphonate carbanion | Stabilized phosphonium ylide |
| Reactivity | More nucleophilic than Wittig ylides | Less reactive, especially with hindered ketones |
| Stereoselectivity | Typically high (E)-selectivity | Often poor, can favor (Z)-isomer |
| Byproduct | Water-soluble dialkyl phosphate | Triphenylphosphine oxide (often difficult to remove) |
| Purification | Generally straightforward | Can be challenging |
Comparative Analysis with Alternative Olefination Strategies
Reformatsky Reaction Approaches and Their Efficiency
The Reformatsky reaction stands as a classic and effective method for the synthesis of this compound. This organometallic reaction involves the condensation of a carbonyl compound, in this case, cyclooctanone, with an α-halo ester, typically ethyl bromoacetate, in the presence of metallic zinc. vedantu.comnumberanalytics.com The key intermediate is an organozinc compound, a zinc enolate, which is generated in situ and adds to the carbonyl group of the cyclooctanone. vedantu.com A subsequent acidic workup yields the β-hydroxy ester, which can then be dehydrated to form the target α,β-unsaturated ester, this compound.
The general process begins with the insertion of zinc metal into the carbon-halogen bond of the α-halo ester, creating the Reformatsky reagent. vedantu.com This reagent then coordinates to the carbonyl oxygen of cyclooctanone, followed by a rearrangement to form a new carbon-carbon bond.
One of the advantages of the Reformatsky reaction is that the organozinc reagent can be prepared in the presence of the carbonyl group, as it is less reactive than the more common Grignard reagents. vedantu.com Research has demonstrated the successful synthesis of ethyl 1-cyclooctenyl acetate (B1210297) from cyclooctanone and ethyl bromoacetate, achieving a yield of 76.5%. amazonaws.com
The efficiency of the reaction is highly dependent on the reaction conditions, particularly the activation of the zinc metal. Significant improvements in yield and reaction conditions have been achieved by using highly activated forms of zinc. For instance, a zinc/silver couple on graphite (B72142) has been shown to be a superior activating method, allowing reactions to proceed rapidly with high yields even at temperatures as low as -78 °C in a solvent like tetrahydrofuran (THF). psu.edu This high-activity catalyst system often allows for the use of equimolar amounts of reactants and minimizes the reactivity differences between α-bromo and α-chloro esters. psu.edu
| Reactants | Catalyst/Metal | Solvent | Conditions | Product | Yield | Reference |
| Cyclooctanone, Ethyl bromoacetate | Zinc | Benzene | Reflux | Ethyl 1-cyclooctenyl acetate | 76.5% | amazonaws.com |
| Cyclic Ketones, Ethyl bromoacetate | Zinc/Silver-Graphite | THF | -78 °C to 20 °C | β-hydroxy esters | High | psu.edu |
Novel Approaches and Emerging Synthetic Routes for this compound and its Analogs
Beyond traditional methods, current research is focused on developing more sustainable and precise synthetic routes for this compound and related compounds. These emerging strategies prioritize environmental impact and the selective formation of specific isomers.
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. A key area of focus is the use of environmentally benign solvents. iolcp.com Ethyl acetate itself is considered a "green solvent" due to its low environmental impact, and its use in reaction and purification steps aligns with green chemistry goals. iolcp.com
Another principle is the use of renewable feedstocks. The ethyl portion of this compound can be sourced from bioethanol, providing a sustainable alternative to fossil fuel-derived ethanol. chemistryforsustainability.org Companies like Viridis Chemical have developed processes to produce high-purity renewable ethyl acetate from bioethanol using solid-state catalysts, which significantly reduces greenhouse gas emissions. chemistryforsustainability.org Applying such renewably sourced reagents to the synthesis of more complex molecules like this compound represents a significant step towards sustainability.
Furthermore, developing highly efficient, catalytic, one-pot reactions minimizes waste by reducing the number of synthetic and purification steps. rsc.org The goal is to design processes with high "yield economy," which evaluates the amount of product obtained over a given reaction time, favoring more efficient and cost-effective chemical processes. nih.gov
Enantioselective and Diastereoselective Synthesis Methodologies
The double bond in this compound and the potential for chirality in its analogs make stereoselective synthesis a critical area of modern research. While specific reports on the enantioselective synthesis of this compound are limited, methodologies developed for analogous cyclic systems offer a clear path forward.
Diastereoselective synthesis aims to control the relative stereochemistry of stereocenters. For analogs of this compound, such as those derived from substituted cyclooctanones or through additions to the double bond, controlling diastereoselectivity is crucial. A general and divergent platform has been developed for the diastereoselective synthesis of highly reactive trans-cyclooctenes (TCOs). nih.govnih.gov This method involves the stereocontrolled 1,2-addition of various nucleophiles to a trans-cyclooct-4-enone precursor, which can be prepared on a large scale. nih.gov For instance, the addition of methyl α-lithioacetate to the cyclic ketone proceeds with high diastereoselectivity, providing a direct route to ester-functionalized cyclooctene (B146475) analogs. nih.gov Such strategies could be adapted to synthesize specific diastereomers of substituted cyclooctylideneacetates.
Chemical Reactivity and Transformation Studies
Reduction Chemistry of the Unsaturated Ester Moiety
The presence of both a double bond and an ester group in ethyl cyclooctylideneacetate allows for selective reduction strategies, targeting either or both functionalities depending on the reagents and conditions employed.
The reduction of the ester moiety in this compound to an allylic alcohol can be achieved with high regioselectivity using powerful reducing agents like lithium aluminum hydride (LiAlH₄). sci-hub.seic.ac.ukmasterorganicchemistry.com LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing esters to primary alcohols. masterorganicchemistry.comnumberanalytics.com The reaction proceeds via nucleophilic acyl substitution, where the hydride attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further and rapidly reduced to the primary alcohol. masterorganicchemistry.com
A key aspect of this transformation is the preservation of the carbon-carbon double bond. Generally, isolated carbon-carbon double and triple bonds are not susceptible to reduction by LiAlH₄, especially at low temperatures. ic.ac.uk This allows for the selective reduction of the ester group, yielding (cyclooctylidene)ethanol.
Table 1: Regioselective Reduction of this compound
| Reagent | Product | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | (Cyclooctylidene)ethanol | Regioselective reduction of the ester to a primary alcohol. sci-hub.se The C=C double bond remains intact. ic.ac.uk |
Catalytic hydrogenation is a powerful method for the reduction of the carbon-carbon double bond in this compound. chemistrytalk.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orgkhanacademy.org The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. youtube.comlibretexts.org This stereospecificity arises from the mechanism where the alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms from the catalyst surface to the same side of the alkene. youtube.com
The hydrogenation of this compound results in the formation of ethyl cyclooctylacetate. Due to the syn-addition of hydrogen, the stereochemistry of the product is well-defined. If the starting material were chiral or contained prochiral faces, this stereospecificity would lead to the formation of specific stereoisomers.
Table 2: Catalytic Hydrogenation of this compound
| Catalyst | Reagent | Product | Stereochemistry |
| Pd, Pt, or Ni | H₂ | Ethyl cyclooctylacetate | Syn-addition of hydrogen across the double bond. youtube.comlibretexts.org |
Cycloaddition Reactions
The double bond in this compound can participate in various cycloaddition reactions, providing a pathway to construct new ring systems.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgpraxilabs.com In the context of this compound, the exocyclic double bond can act as a dienophile. For a successful Diels-Alder reaction, the dienophile is typically rendered electron-deficient by the presence of electron-withdrawing groups. organicchemistrydata.org The ester group in this compound serves this purpose, activating the double bond for reaction with an electron-rich diene. organicchemistrydata.org
The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. wikipedia.orglibretexts.org The reaction of this compound with a diene, such as 1,3-butadiene, would yield a spirocyclic cyclohexene (B86901) derivative. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. organicchemistrydata.org
The reaction of this compound with diazo compounds, such as ethyl diazoacetate, can lead to the formation of five-membered rings through a [3+2] cycloaddition mechanism. rsc.orgorganic-chemistry.org Diazo compounds can act as 1,3-dipoles. The reaction is often catalyzed by transition metals, such as copper or rhodium compounds. cas.czsci-hub.se
The initial step involves a 1,3-dipolar cycloaddition of the diazo compound to the double bond of the this compound to form a pyrazoline intermediate. wikipedia.org This pyrazoline can then undergo thermal or photochemical extrusion of nitrogen gas (N₂) to yield a cyclopropane (B1198618) ring. wikipedia.org
Cyclopropanation of the double bond in this compound can be achieved through the reaction with a carbene or carbenoid. youtube.commasterorganicchemistry.com One common method involves the decomposition of a diazo compound, like ethyl diazoacetate, in the presence of a metal catalyst. cas.czsci-hub.se The catalyst facilitates the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. cas.cz
The mechanism of cyclopropanation is typically concerted, leading to a stereospecific syn-addition of the carbene to the double bond. masterorganicchemistry.comharvard.edu This means that the relative stereochemistry of the substituents on the double bond is retained in the cyclopropane product. masterorganicchemistry.com The stereochemical control can be influenced by the choice of catalyst and the steric bulk of the substituents on both the alkene and the carbene precursor. cas.cz For instance, copper catalysts are known to often provide higher trans (or E) selectivity in the cyclopropanation of alkenes with ethyl diazoacetate compared to rhodium catalysts. cas.cz The diastereoselectivity is also influenced by the steric interactions in the transition state, favoring the formation of the less sterically hindered cyclopropane isomer. cas.cz
Rearrangement Reactions
Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. For this compound, the geometry and electronic nature of the molecule could allow for specific intramolecular rearrangements.
Claisen Rearrangement in Spiroannulation Architectures
The Claisen rearrangement is a sci-hub.sesci-hub.se-sigmatropic rearrangement that typically involves an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. While this compound itself does not possess the classic allyl vinyl ether moiety, it can be a crucial precursor in synthetic sequences that utilize a Claisen rearrangement for the construction of spirocyclic systems.
A known methodology for creating spiroannulated structures has utilized this compound as a key intermediate. The general strategy involves the conversion of the ester functionality into a suitable precursor that can then undergo a Claisen rearrangement. The cyclooctyl ring provides a bulky and conformationally flexible framework that can influence the stereochemical outcome of the rearrangement, making it a valuable starting material for the synthesis of complex natural products and other target molecules.
Functional Group Interconversions and Derivatization
The ester and olefinic functionalities of this compound are amenable to a wide range of chemical modifications, allowing for its conversion into various derivatives.
Ester Hydrolysis and Transesterification Reactions
The ester group of this compound can be readily transformed through hydrolysis or transesterification.
Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield cyclooctylideneacetic acid and ethanol. sci-hub.se
Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester with water in the presence of a strong acid catalyst. sci-hub.se
Base-promoted hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of base, such as sodium hydroxide, to produce the corresponding carboxylate salt and ethanol. sci-hub.se The carboxylic acid can then be obtained by acidification.
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound. This reaction is often driven to completion by using the new alcohol as a solvent.
| Reaction | Reagents | Products | Conditions |
| Hydrolysis | H₂O, H⁺ or OH⁻ | Cyclooctylideneacetic acid, Ethanol | Heating |
| Transesterification | R'OH, H⁺ or Base | Alkyl cyclooctylideneacetate, Ethanol | Heating |
Derivatization for Advanced Chromatographic and Spectrometric Analysis (e.g., with Chloroformates)
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often employed to enhance the volatility and thermal stability of analytes, as well as to improve their chromatographic behavior and mass spectrometric fragmentation patterns. While specific derivatization of this compound is not extensively documented, general derivatization techniques for esters and related compounds are well-established.
One common method involves the use of chloroformates, such as ethyl chloroformate, which can react with various functional groups. Although this compound already possesses an ethyl ester, if it were hydrolyzed to the corresponding carboxylic acid, derivatization with a chloroformate in the presence of an alcohol could re-form an ester, potentially with a different alkyl group, to facilitate analysis. This technique is particularly useful in metabolomics and other complex mixture analyses.
Electrophilic and Nucleophilic Additions to the Olefinic Linkage
The exocyclic double bond in this compound is a site for both electrophilic and nucleophilic addition reactions, although specific studies on this compound are not widely reported. Based on general principles of olefin reactivity, one can predict the following transformations:
Electrophilic Addition: The double bond can react with various electrophiles. For instance, halogenation with Br₂ would likely lead to the corresponding dibromo derivative. Hydrohalogenation with HBr would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the original double bond. Epoxidation with a peroxy acid like m-CPBA would yield the corresponding spiro-epoxide.
Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition can occur under specific conditions, often involving transition metal catalysis. For example, Michael addition of a nucleophile could potentially be achieved if the system were conjugated.
Radical Chemistry and Photochemical Transformations
The study of radical and photochemical reactions of molecules like this compound can reveal novel reaction pathways and lead to the synthesis of unique molecular structures.
Radical Chemistry: The allylic positions on the cyclooctyl ring are potential sites for radical abstraction, which could initiate a cascade of reactions. While specific radical reactions involving this compound are not well-documented, it is conceivable that under radical-generating conditions, reactions such as radical-mediated cyclizations or additions could occur.
Photochemical Transformations: The absorption of UV light can promote a molecule to an electronically excited state, opening up reaction pathways not accessible under thermal conditions. For this compound, photochemical reactions could potentially include [2+2] cycloadditions, ene reactions, or other rearrangements. The specific outcome would depend on the wavelength of light used, the presence of photosensitizers, and the reaction conditions. Photochemical reactions are a key method for generating radical intermediates, often under mild conditions.
Advanced Spectroscopic Investigations and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C) within the molecule. libretexts.orgpressbooks.pub In the ¹H NMR spectrum of ethyl cyclooctylideneacetate, recorded in deuterated chloroform (B151607) (CDCl₃), a characteristic singlet is observed for the vinylic proton at approximately 5.72 ppm. sci-hub.se The ethyl ester group gives rise to a quartet at around 4.13 ppm, corresponding to the methylene (B1212753) (-CH₂-) protons, and a triplet for the terminal methyl (-CH₃) protons. sci-hub.sebris.ac.uk
The ¹³C NMR spectrum complements the proton data, with signals for carbonyl carbons typically appearing far downfield (170-220 ppm) due to sp² hybridization and the bond to an electronegative oxygen atom. pressbooks.publibretexts.org The sp² hybridized carbons of the double bond also show characteristic downfield shifts. libretexts.org While specific comprehensive ¹³C NMR data for this compound is not widely published, the expected signals would correspond to the carbonyl carbon, the two carbons of the C=C double bond, the carbons of the ethyl group, and the carbons of the cyclooctyl ring. pressbooks.pub
Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet and triplet of the ethyl group, confirming their connectivity. It would also reveal couplings between the protons on the cyclooctyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons directly to the carbons they are attached to. sdsu.eduyoutube.com An HSQC spectrum would definitively link the ¹H signals (e.g., the vinylic proton at 5.72 ppm) to their corresponding ¹³C signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the vinylic proton to the carbonyl carbon and to the allylic carbons within the cyclooctyl ring, confirming the placement of the double bond and the ester group. researchgate.netyoutube.com
| Technique | Observed/Expected Signal | Assignment | Significance |
|---|---|---|---|
| ¹H NMR | δ ~5.72 ppm (singlet) sci-hub.se | Vinylic Proton (=CH-) | Confirms the presence of the double bond outside the ring. |
| ¹H NMR | δ ~4.13 ppm (quartet) sci-hub.se | Methylene Protons (-OCH₂CH₃) | Identifies the ethyl ester functionality. bris.ac.uk |
| ¹³C NMR | δ 170-180 ppm (expected) | Carbonyl Carbon (C=O) | Characteristic shift for an ester carbonyl group. pressbooks.pubpressbooks.pub |
| COSY | Cross-peaks between ethyl group protons | ³J-coupling in -CH₂CH₃ | Confirms the structure of the ethyl group. sdsu.edu |
| HSQC | Correlation between proton and its attached carbon | ¹J-coupling (¹H-¹³C) | Assigns specific carbons to their attached protons. youtube.com |
| HMBC | Correlation between protons and carbons 2-3 bonds away | ²J, ³J-coupling (¹H-¹³C) | Establishes connectivity between functional groups and the carbon skeleton. youtube.com |
The geometry of the double bond (E/Z isomerism) in this compound can be investigated using the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would show cross-peaks between protons that are spatially proximate. By analyzing the NOE correlations between the vinylic proton and the protons on the adjacent methylene group of the cyclooctyl ring, the stereochemical configuration can be determined. The presence or absence of specific spatial correlations allows for the unambiguous assignment of the E or Z isomer.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. osti.govupmc.fr
The IR spectrum of this compound displays strong, characteristic absorption bands that confirm the presence of its key functional groups. sci-hub.se A prominent band appears at approximately 1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. sci-hub.se Another significant absorption is found around 1650 cm⁻¹, corresponding to the C=C stretching of the exocyclic double bond. sci-hub.se The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2850-3000 cm⁻¹ region. osti.gov
Raman spectroscopy provides complementary information. upmc.fr While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. upmc.fr Therefore, the C=C double bond, being more symmetric, is expected to show a strong signal in the Raman spectrum. spectroscopyonline.com
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Spectroscopy Method |
|---|---|---|---|
| ~1730 sci-hub.se | Stretching (ν) | Carbonyl (C=O) | Infrared |
| ~1650 sci-hub.se | Stretching (ν) | Alkene (C=C) | Infrared |
| 2850-3000 osti.gov | Stretching (ν) | Alkyl (C-H) | Infrared & Raman |
| 1250-1000 | Stretching (ν) | Ester (C-O) | Infrared & Raman |
While detailed conformational studies of this compound using vibrational spectroscopy are not extensively documented, the technique is a powerful tool for such analyses. The large and flexible cyclooctane (B165968) ring can adopt several low-energy conformations. Changes in temperature or solvent could potentially lead to shifts in the vibrational frequencies or the appearance of new bands, indicating a change in the conformational equilibrium of the eight-membered ring. conicet.gov.ar Such studies would provide insight into the dynamic nature of the molecule's cycloalkyl moiety.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. msu.eduorgchemboulder.com For this compound (C₁₂H₂₀O₂), the calculated molecular weight is 196.29 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 196. docbrown.info
The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group and the ester oxygen. chim.lumiamioh.edu Expected fragmentation patterns for this compound would include:
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 151.
Loss of an ethyl radical (-CH₂CH₃) to yield a fragment at m/z 167.
A McLafferty rearrangement, if sterically feasible, could lead to characteristic fragments.
Cleavage within the cyclooctyl ring, a pattern typical for cyclic alkanes, would produce a series of smaller fragments separated by 14 mass units (-CH₂-). whitman.edu
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 196 | [C₁₂H₂₀O₂]⁺ | Molecular Ion (M⁺) |
| 167 | [M - C₂H₅]⁺ | Loss of ethyl radical msu.edu |
| 151 | [M - OC₂H₅]⁺ | Loss of ethoxy radical miamioh.edu |
| 123 | [M - COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |
High-Resolution Mass Spectrometry and Isotopic Abundance Patterns
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of organic molecules, offering the precise determination of the molecular formula. For this compound (C₁₂H₂₀O₂), HRMS would provide a highly accurate mass measurement of its molecular ion, distinguishing it from other compounds with the same nominal mass.
The isotopic abundance pattern observed in the mass spectrum serves as a crucial confirmation of the elemental composition. Carbon, in particular, has a naturally occurring heavier isotope, ¹³C, with an abundance of approximately 1.1%. For a molecule with 12 carbon atoms like this compound, the probability of incorporating one ¹³C atom results in a significant M+1 peak. The expected isotopic distribution for the molecular ion of this compound is detailed in the table below.
Table 1: Theoretical Isotopic Abundance for the Molecular Ion of this compound (C₁₂H₂₀O₂)
| Ion | Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| M | 196.1463 | 100.00 |
| M+1 | 197.1497 | 13.26 |
| M+2 | 198.1531 | 0.88 |
This predictable pattern of isotopic peaks is a powerful tool for verifying the molecular formula assigned to the compound.
Fragmentation Pathways and Structural Insights
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of ethyl esters and cyclic alkenes.
One of the primary fragmentation pathways for ethyl esters is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. In this compound, this would lead to the loss of ethylene (B1197577) (C₂H₄) from the ethyl group, resulting in a prominent fragment ion.
Another significant fragmentation process is the cleavage of the ester group. The loss of the ethoxy radical (•OCH₂CH₃) would generate an acylium ion. Conversely, the loss of an ethoxycarbonyl radical (•COOCH₂CH₃) is also a possible fragmentation route. The large cyclooctylidene ring can also undergo characteristic ring cleavages and rearrangements, leading to a complex fragmentation pattern that can be pieced together to confirm the cyclic structure.
Table 2: Plausible Mass Spectrometric Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 168 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |
| 151 | [M - OCH₂CH₃]⁺ |
| 123 | [M - COOCH₂CH₃]⁺ |
| 55, 69, 83 | Ions resulting from ring fragmentation |
The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the ethyl ester and the cyclooctylidene moieties.
Electronic Absorption Spectroscopy (UV-Vis)
Chromophore Analysis of the Conjugated Ester System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The key chromophore in this compound is the α,β-unsaturated ester system, where the carbon-carbon double bond is in conjugation with the carbonyl group of the ester.
This conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to an isolated double bond or an isolated carbonyl group. Simple, non-conjugated esters and ketones typically exhibit a weak n → π* transition around 270-300 nm and a strong π → π* transition below 200 nm. masterorganicchemistry.com However, in a conjugated system like that of this compound, the π → π* transition is expected to appear in the region of 200-250 nm with a high molar absorptivity. For comparison, ethyl acetate (B1210297) itself has an absorption maximum at 206 nm. sielc.com The presence of the alkyl substituents on the double bond in this compound would likely push the λmax to a slightly longer wavelength.
Table 3: Expected UV-Vis Absorption for this compound
| Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~220 - 240 | C=C-C=O |
| n → π* | ~300 - 320 (weak) | C=O |
The position and intensity of these absorption bands are diagnostic for the presence of the conjugated ester functionality.
X-Ray Crystallography of Crystalline Derivatives for Definitive Structural Determination
While obtaining a suitable single crystal of this compound itself might be challenging due to its likely liquid or low-melting-point nature, the preparation of a crystalline derivative can provide unequivocal structural proof through X-ray crystallography. This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
Table 4: Expected Bond Lengths and Angles from X-ray Crystallography of a Derivative
| Structural Parameter | Expected Value |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.33 Å |
| O-C (ester) Bond Length | ~1.45 Å |
| C=C-C Bond Angle | ~120° |
| O=C-O Bond Angle | ~125° |
The definitive data from X-ray crystallography would serve as the ultimate validation of the structure inferred from spectroscopic methods.
No Specific Computational Studies Found for this compound
Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, reaction mechanisms, or spectroscopic parameters for the chemical compound this compound were identified.
While the requested outline provides a comprehensive framework for a detailed computational analysis of a molecule, the foundational research required to populate these sections for this compound does not appear to be publicly available. The user's strict instructions to focus solely on this specific compound and adhere to the provided outline cannot be fulfilled without such data.
General computational methodologies for the topics outlined, such as quantum chemical calculations, Frontier Molecular Orbital (FMO) theory, and transition state analysis, are well-established in the field of theoretical chemistry. These methods are routinely applied to a wide variety of molecules to understand and predict their chemical behavior. For instance, computational studies on related reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, have been conducted on other cyclic ketones and aldehydes. These studies provide insights into reaction pathways, stereoselectivity, and the influence of various factors on the reaction outcomes. However, the specific application of these methods to this compound, and the resulting data such as optimized geometries, FMO energy levels, transition state structures, and predicted spectroscopic parameters, are not present in the accessed scientific literature.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for this compound at this time. Further original research involving de novo computational chemistry studies would be required to produce the specific data needed to address the user's comprehensive request.
Computational Prediction of Spectroscopic Parameters
Simulated Vibrational Spectra and Band Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations are essential for assigning the observed spectral bands to specific molecular motions.
For this compound, DFT calculations are employed to compute the harmonic vibrational frequencies. arxiv.org The methodology generally involves:
Geometry Optimization: A full geometry optimization is performed at a chosen level of theory (e.g., B3LYP/6-31G(d)). youtube.com
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies and intensities for both IR and Raman spectra. youtube.com
Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
The simulated spectra would reveal characteristic bands for the C=O stretch of the ester, the C=C stretch of the exocyclic double bond, and various C-H stretching and bending modes of the ethyl and cyclooctyl groups. The low-frequency region would be dominated by complex skeletal vibrations of the eight-membered ring. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Predicted Intensity | Assignment |
| ν(C=O) | 1715 | Strong (IR) | Ester carbonyl stretch |
| ν(C=C) | 1645 | Medium (Raman), Weak (IR) | Exocyclic alkene stretch |
| ν(=C-H) | 3020 | Medium (IR) | Vinylic C-H stretch |
| ν(C-O) | 1250, 1170 | Strong (IR) | Ester C-O stretches |
| δ(CH2), δ(CH3) | 1460-1370 | Medium (IR) | Aliphatic C-H bending |
Note: This table is illustrative. The exact frequencies and intensities would depend on the specific conformation and level of theory used.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations are excellent for understanding the properties of a single molecule in a static state, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. acs.org MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.
For this compound, MD simulations can provide insights into:
Conformational Dynamics: The flexibility of the cyclooctane ring can be explored, revealing the timescales and pathways of conformational interconversions. researchgate.netresearchgate.net This is particularly important for understanding how the molecule's shape fluctuates in solution.
Solvation Structure: MD simulations can model the explicit interactions between this compound and solvent molecules, revealing details about the solvation shell and preferential interaction sites.
Intermolecular Interactions: In concentrated solutions or in the liquid state, MD simulations can be used to study how molecules of this compound aggregate and interact with each other. researchgate.net
A typical MD simulation setup would involve:
Force Field Parametrization: An appropriate force field (e.g., AMBER, CHARMM, or OPLS) is chosen, and parameters for the molecule are generated if they are not already available.
System Setup: A simulation box is created containing one or more molecules of this compound, along with a chosen solvent (e.g., water, chloroform).
Simulation Protocol: The system is typically energy-minimized, then gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble). A production run is then performed to collect trajectory data for analysis. mdpi.com
Analysis of the MD trajectory can provide information on radial distribution functions (to understand solvation structure), root-mean-square deviations and fluctuations (to assess flexibility), and dihedral angle distributions (to characterize conformational preferences).
Computational and Theoretical Studies
Conformational Analysis and Stereoelectronics
Computational studies can be employed to determine the preferred conformations of the flexible cyclooctane (B165968) ring and how these conformations influence the reactivity of the molecule. frontiersin.org Understanding the stereoelectronic effects, which describe the interplay between the spatial arrangement of orbitals and the distribution of electrons, is crucial for predicting the outcome of its reactions.
Theoretical Calculations of Reactive Sites
Molecular orbital calculations and other theoretical methods can be used to map the electron density and identify the most reactive sites within the molecule. For instance, these calculations can confirm the electrophilic nature of the β-carbon and predict its susceptibility to nucleophilic attack. Such computational insights can guide the design of new reactions and synthetic strategies involving this compound. researchgate.net
Applications in Organic Synthesis and Material Science Research
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
The distinct structural features of ethyl cyclooctylideneacetate make it an important starting point for the synthesis of elaborate molecular architectures.
This compound has been identified as a crucial precursor in the formal total synthesis of (-)-Acorone, a member of the spiro-sesquiterpenoid family of natural products. sci-hub.se In a strategy centered around a Claisen rearrangement, this compound, itself prepared from cyclooctanone (B32682), serves as a key starting material. sci-hub.se This methodology highlights the compound's role in providing the foundational carbon skeleton necessary for constructing the complex core of the natural product. The synthesis yielded this compound as an oil in high purity (94%). sci-hub.se
The construction of spirocyclic and annulated (fused-ring) systems is a significant challenge in organic synthesis. This compound has proven to be an effective intermediate in this area, particularly in the annulation of spirofused cyclopentanes. sci-hub.se The cyclooctylidene moiety provides the large ring of the spiro-system, while the α,β-unsaturated ester portion acts as a handle for further chemical transformations, enabling the construction of the fused ring. This application underscores the compound's utility in creating three-dimensionally complex molecules, which are of high interest in medicinal chemistry and materials science. spirochem.comnih.gov
Contributions to Novel Methodological Development in Organic Chemistry
The synthesis of this compound itself is an example of important methodological developments in organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for its preparation, involving the reaction of cyclooctanone with a phosphonate (B1237965) carbanion like triethyl phosphonoacetate. This method is particularly effective for creating α,β-unsaturated esters and is often superior to the classical Wittig reaction for substrates containing electron-withdrawing groups. The successful application of the HWE reaction to generate this compound and its analogs facilitates their availability for further synthetic exploration.
Potential as a Precursor in Polymer Chemistry and Advanced Material Science
While specific research on the polymerization of this compound is not extensively documented, its chemical structure suggests significant potential in polymer and material science. ebsco.compolychemistry.compolychemistry.com The α,β-unsaturated ester functionality is essentially a substituted acrylate, a class of monomers widely used in addition polymerization to form a vast range of plastics and other materials.
The bulky and flexible cyclooctyl group attached to the polymerizable double bond would be expected to impart unique properties to the resulting polymer, such as:
Increased thermal stability
Altered glass transition temperature (Tg) rsc.org
Enhanced solubility in organic solvents
Modified mechanical properties
Copolymerization of this compound with other monomers, such as ethylene (B1197577) or other acrylates, could lead to the development of novel cyclic olefin copolymers (COCs) with tailored optical and physical properties. rsc.org Further research in this area could unlock new applications for this versatile monomer in advanced materials. rsc.org
Exploration in the Synthesis of Bioactive Molecules and Medicinal Chemistry Scaffolds
This compound represents a "privileged scaffold" that holds considerable promise for medicinal chemistry and the synthesis of new bioactive molecules. kit.eduunife.it Although direct applications are still emerging, its structure contains key features common in pharmacologically active compounds.
The α,β-unsaturated ester moiety is a well-known Michael acceptor. This allows it to react with biological nucleophiles, such as cysteine residues in proteins, making it a candidate for designing covalent inhibitors for various enzymes. nih.gov The large, lipophilic cyclooctyl ring can be explored for its ability to fit into hydrophobic pockets of target proteins, potentially enhancing binding affinity and selectivity. nih.gov
Medicinal chemists can use this compound as a starting scaffold, modifying its structure to create libraries of new compounds for screening against various diseases. nih.govsciforum.net Its utility as a building block for complex ring systems, as seen in the synthesis of acorone, further establishes its potential for generating diverse and novel molecular frameworks for drug discovery. sci-hub.sebiosolveit.de
Future Research Directions and Emerging Opportunities
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A primary challenge and opportunity in the chemistry of ethyl cyclooctylideneacetate lies in the stereocontrolled synthesis of its isomers. The development of methods to selectively produce specific enantiomers and diastereomers is critical for its potential use in stereospecific applications like the synthesis of complex natural products or chiral materials.
Current synthetic approaches often yield mixtures of geometric isomers. To overcome this, future research should focus on creating novel catalytic systems capable of high stereoselectivity. This includes the design of chiral transition-metal catalysts and organocatalysts that can direct the formation of a single desired isomer. For instance, advancements in rhodium-catalyzed cyclopropanations of exocyclic olefins have demonstrated high levels of enantioselectivity and diastereoselectivity for related spirocyclic compounds, suggesting a promising avenue for this compound. chemrxiv.orgrsc.org Similarly, diastereoselective additions of nucleophiles to trans-cyclooct-4-enone have been shown to be a viable strategy for creating stereochemically defined cyclooctane (B165968) derivatives. nih.govnih.gov The ability to synthesize enantiomerically pure (E)- or (Z)-ethyl cyclooctylideneacetate would represent a significant breakthrough, paving the way for its use as a chiral building block in complex molecule synthesis.
Investigation of Novel Catalytic Transformations Utilizing this compound
The α,β-unsaturated ester functionality within this compound makes it a prime candidate for a variety of catalytic transformations. While reactions such as conjugate addition and cycloaddition are known for this class of compounds, a significant opportunity exists to explore novel catalytic processes.
Future research could investigate asymmetric hydrogenation to produce chiral ethyl cyclooctylacetates or explore catalytic C-H activation at various positions on the cyclooctyl ring. The development of catalysts that can selectively functionalize the eight-membered ring would be particularly valuable. The principles of catalytic transformations are continually expanding, with ongoing research into creating more efficient and selective catalysts for a wide range of reactions. aps.orgaps.org For example, green chemistry approaches to the catalytic synthesis of esters like ethyl levulinate are being developed, which could be adapted for the transformations of this compound. mdpi.com Furthermore, enantioselective transformations of similar cyclic compounds, such as barbituric acid derivatives, have been achieved through various cycloaddition and annulation reactions, providing a playbook for potential reactions with this compound. mdpi.com
Integration with Automated Synthesis and Flow Chemistry Methodologies
The adoption of automated synthesis and flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The synthesis and subsequent modification of this compound are well-suited for these modern techniques.
Future work should aim to develop robust flow chemistry protocols for the production of this compound and its derivatives. This would involve optimizing reaction parameters and potentially integrating in-line purification and analysis. Flow chemistry has been successfully applied to the synthesis of various compounds, including energetic materials and those involving tandem Wittig and Michael reactions, demonstrating its versatility. nih.goveuropa.eu The synthesis of ethyl diazoacetate in flow has also been established, showcasing the potential for handling reactive intermediates in a safer, continuous manner. d-nb.infobeilstein-journals.org Integrating the synthesis of this compound into such automated systems could enable the rapid generation of compound libraries for high-throughput screening.
Exploration of Applications in Smart Materials and Nanotechnology
The unique combination of a flexible cyclooctane ring and a polymerizable alkene makes this compound an intriguing candidate for the development of advanced materials. Its derivatives could be incorporated into polymers to create "smart" materials that respond to environmental stimuli.
Future research could focus on synthesizing polymers containing the this compound motif to explore their potential for applications in areas such as drug delivery, sensors, or self-healing materials. Nanotechnology offers a vast range of applications for novel materials, from improving everyday products to advanced medical technologies. nano.gov Smart nanomaterials are being designed to respond to various stimuli, including electrical fields and magnetic fields, for biomedical applications. nih.govfrontiersin.org The incorporation of this compound into such systems could lead to the development of new functional materials with tailored properties. researchgate.net
Interdisciplinary Research with Biological Systems and Chemical Biology
The intersection of chemistry and biology offers a wealth of opportunities for the application of novel molecules. The cyclooctane scaffold is present in various biologically active natural products, suggesting that derivatives of this compound may also possess interesting biological properties.
Future interdisciplinary research should involve the synthesis of libraries of this compound derivatives and their screening for biological activity. This could lead to the discovery of new therapeutic agents, as has been seen with derivatives of other heterocyclic compounds like coumarins and quinoline-2-ones. areeo.ac.irsapub.org The ethyl acetate (B1210297) fractions of marine sponges have been shown to contain compounds with cytotoxic, antioxidant, and antimicrobial properties, highlighting the potential for discovering bioactive molecules with similar structural features. mdpi.com Furthermore, the study of the biological activities of various synthetic derivatives continues to be an active area of research. researchgate.netacgpubs.org The use of this compound derivatives as chemical probes could also aid in the study of complex biological processes. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing and characterizing ethyl cyclooctylideneacetate in laboratory settings?
Methodological Answer:
- Synthesis : Use transesterification or Claisen condensation, optimized via temperature-controlled reflux (50–80°C) with catalysts like sodium ethoxide. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ fractional distillation or preparative HPLC (≥99.5% purity, as per USP standards) to isolate the ester .
- Characterization :
Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to predict bond lengths, dipole moments, and H-bonding interactions. For example, intramolecular hydrogen bonding in ethyl lactate analogs reduces O–H stretching frequencies by ~3.5 cm⁻¹ .
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Ethyl acetoacetate derivatives show LUMO localization at the carbonyl group, favoring keto-enol tautomerism .
- Solvent Effects : Use IEF-PCM models to simulate polarity-dependent conformational changes (e.g., dihedral angle shifts up to 57.5° in high-dielectric solvents) .
Basic: What analytical techniques are most effective for assessing the purity and stability of this compound?
Methodological Answer:
- Purity Assessment :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with periodic sampling. Monitor ester hydrolysis via pH shifts and LC-MS degradation profiles .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., proton affinity, gas basicity) across studies?
Methodological Answer:
- Data Validation : Cross-reference experimental values (e.g., proton affinity = 835.7 kJ/mol for ethyl acetate ) with computational results (DFT or MD simulations). Discrepancies >5% warrant re-evaluation of experimental conditions (e.g., solvent traces in gas-phase measurements) .
- Statistical Analysis : Apply multivariate regression to identify outliers. For example, ethyl lactate’s isobaric thermal expansivity (αₚ) deviates by <1% between experimental and OPLS-AA simulations .
Advanced: What strategies optimize reaction conditions for synthesizing this compound derivatives (e.g., halogenated analogs)?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity using a central composite design. For ethyl 4-chloroacetoacetate, optimal yields (≥95%) occur at 70°C with 5 mol% HCl .
- Kinetic Profiling : Use stopped-flow NMR to track intermediates. Ethyl acetoacetate’s enolization rate increases 10-fold in polar aprotic solvents .
- Scale-Up : Transition from batch to flow reactors for improved heat/mass transfer. Ethyl lactate production achieves 90% conversion in <30 min under continuous flow .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to limit exposure to volatile organic compounds (VOCs). Ethyl acetate’s TWA is 400 ppm .
- PPE : Wear nitrile gloves and safety goggles. Ethyl chloroacetoacetate derivatives require additional neoprene aprons due to corrosivity .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
